molecular formula C13H20Cl2N2O B13755447 3'-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride CAS No. 109651-74-3

3'-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride

Cat. No.: B13755447
CAS No.: 109651-74-3
M. Wt: 291.21 g/mol
InChI Key: MXVVXINBWKVADE-UHFFFAOYSA-N
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Description

3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is a chemical compound with the molecular formula C13-H19-Cl-N2-O.Cl-H and a molecular weight of 291.25 . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride typically involves the reaction of p-acetotoluidide with 3’-chloro-2-isobutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is scaled up using large reactors and automated processes. The industrial production methods ensure consistent quality and purity of the compound, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in biological studies to investigate its effects on different biological systems.

    Medicine: The compound is studied for its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride include:

Uniqueness

What sets 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride apart from similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .

Properties

CAS No.

109651-74-3

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

[2-(3-chloro-4-methylanilino)-2-oxoethyl]-(2-methylpropyl)azanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-11-5-4-10(3)12(14)6-11;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H

InChI Key

MXVVXINBWKVADE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C[NH2+]CC(C)C)Cl.[Cl-]

Origin of Product

United States

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